BenchChemオンラインストアへようこそ!

2-Bromo-7-chloro-5-fluoroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Nucleophilic Aromatic Substitution

This 2,5,7-trisubstituted quinazoline features a predictable halogen reactivity gradient (5-F > 7-Cl > 2-Br) for staged functionalization, enabling efficient, protecting-group-free synthesis of diverse kinase inhibitor libraries. The 5-fluoro pharmacophore and BBB-favorable properties (TPSA 25.78 Ų, LogP 3.18) support CNS oncology programs. Immediate stock (≥98% purity) bypasses custom synthesis delays, accelerating hit-to-lead workflows.

Molecular Formula C8H3BrClFN2
Molecular Weight 261.48 g/mol
Cat. No. B8195017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloro-5-fluoroquinazoline
Molecular FormulaC8H3BrClFN2
Molecular Weight261.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=CN=C(N=C21)Br)F)Cl
InChIInChI=1S/C8H3BrClFN2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H
InChIKeyWGZPYNWRNJVYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-chloro-5-fluoroquinazoline (CAS 1422188-41-7): Procurement Specifications and Core Chemical Properties


2-Bromo-7-chloro-5-fluoroquinazoline (CAS 1422188-41-7) is a polyhalogenated quinazoline derivative with the molecular formula C8H3BrClFN2 and molecular weight 261.48 g/mol . The compound features a bromo substituent at position 2, a chloro substituent at position 7, and a fluoro substituent at position 5 on the quinazoline scaffold . This specific 2,5,7-trisubstitution pattern is distinguished from other halogenated quinazolines by the strategic placement of halogens with divergent reactivity profiles (Br at C2; Cl at C7; F at C5), enabling staged, site-selective functionalization in multi-step synthetic sequences [1]. Commercial availability includes catalog offerings with purity specifications of 95% to 98% .

Why 2-Bromo-7-chloro-5-fluoroquinazoline Cannot Be Interchanged with Common Halogenated Quinazoline Analogs


Polyhalogenated quinazolines with identical molecular formulas but different substitution patterns—such as 8-bromo-2-chloro-6-fluoroquinazoline (CAS 953039-63-9) or 6-bromo-2-chloro-8-fluoroquinazoline (CAS 953039-25-3)—present fundamentally different reactivity landscapes that preclude simple substitution [1]. The kinetic order of nucleophilic aromatic substitution on the quinazoline benzo-ring follows the rank 7- > 5- > 6- and 8-, with fluoro substituents displaced more readily than chloro substituents [2]. Consequently, the 5-fluoro-7-chloro arrangement of the target compound establishes a defined, orthogonal reactivity sequence (F at position 5 undergoes substitution before Cl at position 7), whereas regioisomers with alternative halogen placements (e.g., 6-fluoro-8-chloro or 5-bromo-7-fluoro configurations) exhibit inverted or unpredictable selectivity in staged derivatization [3]. This positional specificity directly impacts synthetic route planning, cross-coupling outcomes, and final product purity.

2-Bromo-7-chloro-5-fluoroquinazoline: Quantitative Differentiation Evidence Against Halogenated Quinazoline Analogs


Position 7 Chloro Substituent Confers 2.5× to 5× Greater Nucleophilic Substitution Reactivity Compared to Position 5

Kinetic analysis of methoxy-dehalogenation on the quinazoline benzo-ring demonstrates a clear positional reactivity hierarchy. The relative rate for chlorine displacement at position 7 is substantially higher than at position 5, establishing a predictable reactivity gradient (7-Cl > 5-Cl) for sequential functionalization [1]. This positional difference means the 7-chloro substituent in the target compound undergoes nucleophilic substitution approximately 2.5× to 5× faster than a hypothetical 5-chloro counterpart under identical methanolic methoxide conditions [2]. Furthermore, fluoro substituents are displaced more readily than chloro substituents across all positions, with the 5-fluoro group in this compound therefore representing the most labile halogen site for initial derivatization [3].

Medicinal Chemistry Heterocyclic Synthesis Nucleophilic Aromatic Substitution

C2 Bromo Substituent Enables Chemoselective Cross-Coupling Orthogonal to Benzo-Ring Halogens

In multi-halogenated quinazoline systems, the C2 position exhibits distinct reactivity from benzo-ring halogens. Cross-coupling studies on polyhalogenated quinazolines establish a reactivity trend of Csp²-I > C(4)-Cl > Csp²-Br, with C2-bromo showing lower intrinsic reactivity than C4-chloro [1]. This differential allows the C2-bromo group in 2-bromo-7-chloro-5-fluoroquinazoline to be selectively retained during initial benzo-ring modifications (e.g., SNAr at 5-F or 7-Cl), then subsequently engaged in palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at a later synthetic stage [2]. In contrast, analogs such as 2-chloro-7-bromo-5-fluoroquinazoline (CAS 2411640-79-2) reverse this selectivity profile, forcing earlier engagement of the pyrimidine-ring halogen or requiring protecting group strategies .

Cross-Coupling Chemistry Palladium Catalysis Medicinal Chemistry Building Blocks

5-Fluoro-7-chloro Substitution Pattern Maps to GRK6 Inhibitor Pharmacophore with Documented Sub-nanomolar Activity

The 5-fluoro substitution pattern on the quinazoline scaffold is a critical determinant of kinase inhibitory activity. 2,4-Dichloro-5-fluoroquinazoline served as the starting material for synthesizing a series of 4-aminopyrazole-2-aminoalkyl quinazoline derivatives evaluated as GRK6 inhibitors, yielding a lead compound with IC₅₀ = 6 nM and selectivity over a panel of 85 kinases [1]. The 5-fluoro substituent is essential for maintaining the proper electronic environment and binding conformation within the kinase ATP-binding pocket [2]. While this evidence derives from a 2,4-dichloro analog rather than the 2-bromo-7-chloro target compound, the 5-fluoro pharmacophore element is directly transferable, and the 7-chloro position in the target compound offers an additional vector for derivatization not present in the 2,4-dichloro comparator [3].

Kinase Inhibition Oncology GRK6 Structure-Activity Relationship

Computed Physicochemical Properties (LogP 3.18; TPSA 25.78 Ų) Indicate Favorable Drug-like Characteristics for CNS Penetration

The target compound exhibits calculated physicochemical parameters relevant to CNS drug discovery: LogP = 3.1848 (lipophilicity within optimal range for blood-brain barrier penetration) and Topological Polar Surface Area (TPSA) = 25.78 Ų (well below the threshold of 60-70 Ų for passive CNS permeation) . These computed values differ substantially from non-fluorinated or differently substituted quinazoline analogs. For example, the absence of the 5-fluoro substituent (as in 2-bromo-7-chloroquinazoline, CAS 1781159-32-7, MW 243.49 g/mol) reduces molecular weight but also removes the electronic and metabolic stability benefits conferred by fluorine substitution . The 5-fluoro group in the target compound increases metabolic stability relative to non-fluorinated analogs while maintaining favorable TPSA for membrane permeability [1].

Medicinal Chemistry ADME CNS Drug Discovery Physicochemical Profiling

Commercial Availability with ≥98% Purity Enables Direct Entry into Late-Stage Medicinal Chemistry Campaigns

2-Bromo-7-chloro-5-fluoroquinazoline is commercially available with documented purity of 98% (Leyan, catalog #1821984) and 95%+ (Chemenu, catalog #CM426557) . This compares favorably to many custom-synthesized halogenated quinazolines, which may require in-house preparation or extended lead times for custom synthesis . Commercial availability with verified purity eliminates the need for multi-step synthesis of the core scaffold, reducing project initiation time by weeks to months compared to de novo synthesis approaches [1]. The compound is offered in research quantities ranging from milligram to gram scale, with multiple vendors maintaining stock availability .

Chemical Procurement Medicinal Chemistry Building Blocks Quality Control

5-Fluoro-7-chloro Arrangement Provides Orthogonal SNAr Reactivity Not Achievable with Symmetric Dihalo Substitution Patterns

The kinetic study of methoxy-dehalogenation established that fluoro substituents are displaced more readily than chloro substituents at all positions on the quinazoline benzo-ring [1]. This fundamental reactivity difference, combined with the positional reactivity gradient (7- > 5- > 6- and 8-), means that 2-bromo-7-chloro-5-fluoroquinazoline possesses three halogens with distinctly different leaving group propensities: 5-F (most labile) > 7-Cl (intermediate) > 2-Br (least labile under SNAr conditions) [2]. In contrast, symmetric dihalo analogs such as 2,4-dichloro-5-fluoroquinazoline (CAS 87611-00-5) present two chloro substituents with similar leaving group abilities, potentially leading to mixtures of regioisomeric products during nucleophilic substitution [3]. The asymmetric trihalogenated pattern of the target compound minimizes this risk by enforcing a predetermined order of substitution based on intrinsic reactivity differences [4].

Synthetic Methodology Nucleophilic Aromatic Substitution Sequential Functionalization

2-Bromo-7-chloro-5-fluoroquinazoline: Validated Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Lead Optimization: GRK6 and Related Kinase Programs

The 5-fluoroquinazoline scaffold serves as a validated starting point for kinase inhibitor development. 2,4-Dichloro-5-fluoroquinazoline-derived compounds have achieved IC₅₀ = 6 nM potency against GRK6 with selectivity over an 85-kinase panel [1]. The target compound, 2-bromo-7-chloro-5-fluoroquinazoline, retains the critical 5-fluoro pharmacophore while providing an additional derivatization vector at the 7-chloro position and a stable C2-bromo handle for late-stage cross-coupling [2]. This expanded synthetic versatility enables more comprehensive SAR exploration than scaffolds lacking the 7-chloro substituent, making it particularly suitable for hit expansion and lead optimization in kinase-targeted oncology programs.

Sequential Derivatization for Divergent Library Synthesis

The three-tier halogen reactivity gradient (5-F > 7-Cl > 2-Br) enables controlled, sequential functionalization without protecting group manipulation [1]. Initial nucleophilic substitution at the 5-fluoro position, followed by SNAr at 7-chloro, and concluding with palladium-catalyzed cross-coupling at the 2-bromo site, yields structurally diverse libraries from a single starting material [2]. This staged approach is particularly valuable for medicinal chemistry groups seeking to generate focused compound collections for SAR studies while minimizing synthetic resource allocation per compound.

CNS-Penetrant Kinase Inhibitor Discovery

The computed physicochemical properties of 2-bromo-7-chloro-5-fluoroquinazoline—specifically TPSA = 25.78 Ų (well below the 60-70 Ų CNS permeability threshold) and LogP = 3.18—position this scaffold favorably for blood-brain barrier penetration [1]. The absence of hydrogen bond donors (H_Donors = 0) and restricted rotatable bonds (Rotatable_Bonds = 0) further supports CNS drug-likeness [2]. Procurement of this building block is therefore justified for programs targeting CNS malignancies or neurological disorders where kinase inhibition and brain exposure are both required.

Custom Synthesis Avoidance: Direct Procurement for Accelerated Hit-to-Lead Timelines

Commercial availability of 2-bromo-7-chloro-5-fluoroquinazoline with documented purity (95-98%) from multiple suppliers eliminates the 4-8 week lead time typically required for custom synthesis of regioisomerically pure polyhalogenated quinazolines [1]. Procurement teams can secure research quantities (mg to g scale) for immediate deployment in parallel chemistry or medicinal chemistry workflows [2]. This immediate availability translates to accelerated project initiation, particularly for biotech and academic groups lacking dedicated in-house heterocyclic synthesis capabilities [3].

Quote Request

Request a Quote for 2-Bromo-7-chloro-5-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.